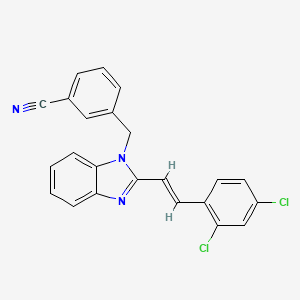![molecular formula C17H20N6O B2447184 6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine CAS No. 2310096-82-1](/img/structure/B2447184.png)
6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "6-(4-(((6-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine" is a complex organic molecule that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are often of interest in pharmaceutical and biochemical research due to their diverse biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Step 1: : The initial synthesis often begins with the preparation of 6-methylpyrimidine-4-ol.
Step 2: : The 6-methylpyrimidine-4-ol undergoes an etherification reaction with a piperidin-4-ylmethanol derivative to form the intermediate.
Step 3: : This intermediate is then reacted with imidazo[1,2-b]pyridazine under specific conditions to yield the final compound.
Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale production. This can include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: The compound can undergo various reactions, including:
Oxidation: : The pyridazine ring can be oxidized under strong oxidative conditions.
Reduction: : Reduction can modify functional groups on the pyrimidine ring.
Substitution: : The imidazo[1,2-b]pyridazine core can participate in nucleophilic or electrophilic substitution reactions.
Oxidation: : Strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: : Common reductants include lithium aluminum hydride or hydrogen in the presence of a palladium catalyst.
Substitution: : Conditions vary widely, but common reagents include halogens and organometallic compounds.
Oxidation Products: : Modified imidazo[1,2-b]pyridazines with oxidized side chains.
Reduction Products: : Compounds with reduced pyrimidine or piperidine derivatives.
Substitution Products: : Varied, depending on the substituent introduced.
Applications De Recherche Scientifique
Biology and Medicine:
Pharmacological Studies: : Often investigated for its potential as a therapeutic agent, particularly in cancer research due to its possible inhibitory effects on specific enzymes.
Biochemical Pathways: : Used to probe biochemical pathways and enzyme activities.
Industry: The compound finds applications in the development of novel materials with specific electronic or photonic properties.
Mécanisme D'action
Mechanism by Which the Compound Exerts Its Effects: The mechanism typically involves interaction with specific molecular targets such as enzymes or receptors, inhibiting their activity or altering their function.
Molecular Targets and Pathways Involved:Enzymes: : Could target enzymes involved in cell signaling or metabolic pathways.
Receptors: : May bind to receptors on cell surfaces, influencing cell communication and function.
Comparaison Avec Des Composés Similaires
Comparison with Other Similar Compounds: Compared to other imidazo[1,2-b]pyridazines, this compound may exhibit higher specificity and potency for certain biological targets due to its unique substituents.
List of Similar Compounds:6-(4-(2-Chloropyrimidin-4-yl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Another derivative with different substituents on the pyrimidine ring.
6-(4-(((2-Methylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)imidazo[1,2-b]pyridazine: : Similar but with methyl group on a different position of the pyrimidine ring.
This compound’s complexity and versatility make it a fascinating subject for research in various scientific fields
Propriétés
IUPAC Name |
6-[4-[(6-methylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]imidazo[1,2-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N6O/c1-13-10-17(20-12-19-13)24-11-14-4-7-22(8-5-14)16-3-2-15-18-6-9-23(15)21-16/h2-3,6,9-10,12,14H,4-5,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLYXBGWFRZWDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)OCC2CCN(CC2)C3=NN4C=CN=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![Tert-butyl N-[(3R)-1-prop-2-ynylpiperidin-3-yl]carbamate](/img/structure/B2447101.png)
![(E)-N-[3-[(4-Chlorophenyl)methyl]oxolan-3-yl]-4-(dimethylamino)but-2-enamide](/img/structure/B2447102.png)


![6-(furan-2-ylmethyl)-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447105.png)
![1-(2,7-Dibromospiro[fluorene-9,4'-piperidin]-1'-yl)ethanone](/img/structure/B2447106.png)
![(3S)-1-(3,4,5-trimethoxyphenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid](/img/structure/B2447107.png)
methanone oxime](/img/structure/B2447108.png)
![3-[(4-ETHYLPHENYL)CARBAMOYL]-2-({2-[(2-METHOXYPHENYL)AMINO]ETHYL}AMINO)PROPANOIC ACID](/img/structure/B2447111.png)


![3-(benzenesulfonyl)-6-ethoxy-N-[(4-methoxyphenyl)methyl]quinolin-4-amine](/img/structure/B2447120.png)
![16-[4-(2-Hydroxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B2447121.png)

